Glyceryl Montanate

描述

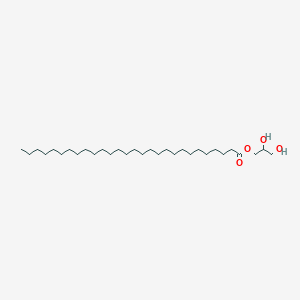

1-Octacosanoyl glyceride (CAS: 71035-02-4) is a monoacylglyceride with the molecular formula C₃₁H₆₂O₄, consisting of a glycerol backbone esterified to a saturated 28-carbon fatty acid chain (octacosanoic acid). It is a natural product isolated from the wood of Catalpa ovata (Catalpa tree) and is primarily utilized as a reference standard in phytochemical and lipidomic research due to its structural specificity . Its long hydrocarbon chain confers high hydrophobicity and a solid-state at room temperature, distinguishing it from shorter-chain glycerides.

属性

IUPAC Name |

2,3-dihydroxypropyl octacosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H62O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-31(34)35-29-30(33)28-32/h30,32-33H,2-29H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQMPZRKQANYIQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H62O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20312238 | |

| Record name | 2,3-dihydroxypropyl octacosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20312238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71035-02-4 | |

| Record name | NSC251697 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251697 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-dihydroxypropyl octacosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20312238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Chemical Synthesis via Esterification

The most common laboratory and industrial method involves direct esterification of glycerol with octacosanoic acid or its activated derivatives (e.g., acid chlorides).

-

Activation of Octacosanoic Acid:

Octacosanoic acid is converted into octacosanoyl chloride using reagents such as thionyl chloride or oxalyl chloride under anhydrous conditions.Selective Esterification:

Glycerol is reacted with octacosanoyl chloride under controlled temperature and stoichiometry to favor esterification at the primary hydroxyl group (1-position). Catalysts such as pyridine or DMAP (4-dimethylaminopyridine) may be used to enhance reaction rate and selectivity.Purification:

The reaction mixture is purified by chromatographic techniques (e.g., silica gel column chromatography) to isolate pure 1-Octacosanoyl glyceride.

Yields:

Literature reports yields around 60-70% for similar long-chain monoglycerides prepared by this method.-

- High specificity when reaction conditions are optimized

- Scalable for industrial production

-

- Requires careful control to avoid di- or tri-ester formation

- Use of acid chlorides demands rigorous handling due to corrosiveness

Biosynthetic or Extraction-Based Methods

Natural sources such as plant waxes and seed oils contain monoglycerides including 1-Octacosanoyl glyceride. Extraction and isolation involve:

Solvent Extraction:

Using organic solvents (hexane, chloroform) to extract lipid fractions from plant material.Chromatographic Separation:

Preparative thin-layer chromatography (TLC) or column chromatography to separate monoglycerides from other lipids.Identification and Characterization:

NMR (1H and 13C), mass spectrometry, and melting point analysis confirm the identity.Note:

Extraction yields are generally low, and purity depends on the source and extraction method.

Detailed Research Findings and Data

NMR and Mass Spectrometry Data

NMR:

1H and 13C NMR spectra indicate characteristic signals for glycerol backbone and the long alkyl chain. The ester carbonyl appears near 170-175 ppm in 13C NMR. The glycerol methylene protons adjacent to the ester show distinct chemical shifts confirming esterification at the 1-position.Mass Spectrometry:

Molecular ion peak at m/z 498.82 confirms molecular weight. Fragment ions correspond to loss of glycerol or fatty acid moieties.

Stock Solution Preparation Data (From GlpBio)

| Amount of 1-Octacosanoyl Glyceride | Volume of Solvent for 1 mM Solution (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |

|---|---|---|---|

| 1 mg | 2.0047 | 0.4009 | 0.2005 |

| 5 mg | 10.0237 | 2.0047 | 1.0024 |

| 10 mg | 20.0473 | 4.0095 | 2.0047 |

- Storage Recommendations:

Store solutions at 2-8°C for short term or -20°C to -80°C for longer stability; avoid repeated freeze-thaw cycles.

Comparative Summary of Preparation Methods

| Preparation Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Chemical Esterification | Activation of acid → selective esterification → purification | 60-70 | High purity, scalable | Requires hazardous reagents |

| Extraction from Natural Sources | Solvent extraction → chromatographic separation | Variable (low) | Natural source, no synthesis needed | Low yield, complex mixtures |

Additional Synthetic Routes from Literature

Some patents describe multi-step syntheses involving protection/deprotection of glycerol hydroxyls and coupling with fatty acid chlorides to achieve regioselectivity. For example, selective protection of glycerol followed by acylation and deprotection can yield 1-monoglycerides with high specificity.

Advanced catalytic methods using enzymes (lipases) have been explored for regioselective esterification, but detailed protocols specific to 1-Octacosanoyl glyceride are scarce in open literature.

化学反应分析

Types of Reactions: 1-Octacosanoyl glyceride undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur with halogenating agents like thionyl chloride.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted esters .

科学研究应用

Food Industry

Emulsification and Stabilization:

1-Octacosanoyl glyceride is utilized as an emulsifier in food products. Its ability to stabilize oil-in-water emulsions makes it suitable for use in dressings, sauces, and dairy products. The compound helps maintain the texture and consistency of these products by preventing phase separation.

Nutritional Benefits:

Long-chain fatty acids like octacosanoic acid (derived from 1-octacosanoyl glyceride) are recognized for their potential health benefits. They may contribute to improved lipid profiles and provide energy sources that are metabolized differently compared to shorter-chain fatty acids.

Pharmaceutical Applications

Drug Delivery Systems:

1-Octacosanoyl glyceride is being explored for its role in drug delivery systems. Its lipid nature allows it to encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. This property is particularly useful in formulating oral and parenteral drug formulations.

Therapeutic Uses:

Research indicates that glycerides can exhibit anti-inflammatory and antioxidant properties. Studies have shown that 1-octacosanoyl glyceride can modulate biological responses, making it a candidate for therapeutic applications in managing conditions like obesity and metabolic syndrome .

Cosmetic Industry

Skin Conditioning Agent:

In cosmetics, 1-octacosanoyl glyceride serves as a skin conditioning agent. Its emollient properties help improve the texture of creams and lotions, providing a smooth application and enhancing skin hydration.

Stabilizer in Formulations:

The compound is also used as a stabilizer in cosmetic formulations, ensuring product consistency and longevity. Its ability to form stable emulsions is crucial for products such as moisturizers and sunscreens.

Industrial Applications

Surfactants and Detergents:

Due to its amphiphilic nature, 1-octacosanoyl glyceride can be employed in the formulation of surfactants for detergents. It enhances cleaning efficacy by reducing surface tension between water and oils or dirt.

Biodegradable Materials:

Research into biodegradable plastics has identified glycerides as potential components in developing sustainable materials. 1-Octacosanoyl glyceride can contribute to the production of environmentally friendly polymers that degrade more easily than conventional plastics.

Case Studies and Research Findings

作用机制

The mechanism by which 2,3-dihydroxypropyl octacosanoate exerts its effects involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It also interacts with enzymes such as lipases, influencing the breakdown and synthesis of lipids .

相似化合物的比较

Key Differences:

| Compound Name | CAS Number | Molecular Formula | Acyl Chain Length | Molecular Weight (g/mol) | Physical State (RT) | Solubility Profile |

|---|---|---|---|---|---|---|

| 1-Octacosanoyl glyceride | 71035-02-4 | C₃₁H₆₂O₄ | C28 | 498.82 | Solid | Insoluble in polar solvents |

| Glyceryl behenate | 77538-19-3 | C₂₅H₅₀O₄ | C22 | 422.66 | Solid | Low water solubility |

| 1-glycerol stearate | 123-94-4 | C₂₁H₄₂O₄ | C18 | 358.56 | Solid | Poor in water |

| Tricaprin | 621-71-6 | C₃₃H₆₂O₆ | C10 (three chains) | 554.83 | Liquid | Soluble in lipids |

| Tributyrin | 60-01-5 | C₁₅H₂₆O₆ | C4 (three chains) | 302.36 | Liquid | Miscible with ethanol |

- Chain Length and Physical State: Longer acyl chains (e.g., C28 in 1-octacosanoyl glyceride) increase molecular weight and melting points, resulting in solid states at room temperature. In contrast, medium- (C10) and short-chain (C4) glycerides like tricaprin and tributyrin are liquid .

- Solubility: Hydrophobicity escalates with chain length. 1-Octacosanoyl glyceride is insoluble in polar solvents, whereas tributyrin’s shorter chains allow miscibility with ethanol .

Research Findings and Implications

- Lipid Profile Variability : Studies on fermented dairy products reveal that glyceride composition influences biological activity. For example, odd-chain triglycerides are linked to reduced diabetes risk, highlighting the importance of chain-length specificity .

- Industrial Relevance : The solid-state stability of long-chain glycerides makes them suitable for controlled-release formulations, whereas short-chain variants are preferred for rapid bioavailability .

生物活性

1-Octacosanoyl glyceride, a natural compound primarily found in the wood of Catalpa ovata, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for health, drawing on diverse sources of research.

Chemical Structure and Properties

1-Octacosanoyl glyceride is a glycerolipid consisting of a glycerol backbone esterified with octacosanoic acid (C28:0). Its structure contributes to its unique biological activities, particularly in lipid metabolism and cellular signaling.

1. Anti-Inflammatory Effects

Research indicates that 1-octacosanoyl glyceride exhibits anti-inflammatory properties. Glyceroglycolipids, including those derived from marine sources, have shown significant inhibition of pro-inflammatory cytokines such as IL-1β and TNF-α in macrophages. These effects are mediated through the modulation of macrophage activity and the production of oxylipins, which play a role in resolving inflammation .

2. Antioxidant Properties

The compound's unsaturated fatty acid chains are suggested to act as supramolecular antioxidants. They capture reactive oxygen species (ROS), thereby limiting oxidative damage to cellular components. This antioxidant mechanism is critical in protecting cells from oxidative stress-related diseases .

3. Antimicrobial Activity

Studies have demonstrated that glyceroglycolipids can disrupt mitochondrial functions in fungal cells, leading to increased ROS production and subsequent cell death. This antimicrobial activity highlights the potential of 1-octacosanoyl glyceride as a therapeutic agent against various pathogens .

4. Antitumor Activity

The acyl structure of glyceroglycolipids significantly influences their anti-tumor efficacy. Research has indicated that compounds with branched and unsaturated acyl chains can inhibit tumor growth in various cancer models by blocking key signaling pathways involved in cell proliferation . For instance, galactosylglycerides have been shown to inhibit mouse skin tumors effectively .

The biological activities of 1-octacosanoyl glyceride are attributed to several mechanisms:

- Modulation of Lipid Metabolism : The compound influences lipid profiles within cells, potentially altering membrane fluidity and signaling pathways.

- Cytokine Production : By regulating cytokine release from immune cells, it can modulate inflammatory responses.

- Cellular Signaling Pathways : It may affect pathways related to cell survival and apoptosis, particularly in cancer cells.

Case Studies

Several studies illustrate the biological potential of 1-octacosanoyl glyceride:

- A study focused on the anti-inflammatory effects of marine-derived glyceroglycolipids found that these compounds significantly reduced levels of IL-6 and other pro-inflammatory mediators in vitro .

- Another investigation into the antioxidant properties revealed that these lipids could effectively scavenge free radicals, providing protective effects against oxidative stress-induced cellular damage .

Summary Table of Biological Activities

常见问题

Q. How does 1-Octacosanoyl glyceride influence lipidomic profiling workflows?

Q. What in vivo models are suitable for studying 1-Octacosanoyl glyceride metabolism?

- Methodological Answer :

- Stable Isotopes : Administer ¹³C-labeled compound to track incorporation into adipose tissue via GC-MS .

- Transgenic Zebrafish : Use fabp10a mutants to study hepatic lipid droplet formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。